

# Seltorexant tachyphylaxis or tolerance in longterm studies

Author: BenchChem Technical Support Team. Date: December 2025



# **Seltorexant Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding **seltorexant**, with a specific focus on the potential for tachyphylaxis or tolerance in long-term studies.

## Frequently Asked Questions (FAQs)

Q1: What is seltorexant and what is its mechanism of action?

**Seltorexant** (also known as JNJ-42847922) is an investigational drug that functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1] The orexin system, comprised of orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is a key regulator of the sleepwake cycle and emotional states.[2] By selectively blocking the OX2R, **seltorexant** aims to reduce the activity of orexin neurons, thereby decreasing wakefulness and arousal.[2] This targeted mechanism is being investigated for its potential to treat Major Depressive Disorder (MDD) with insomnia symptoms, as disturbances in sleep and heightened arousal are common in this condition.[2][3]

Q2: Is there evidence of tachyphylaxis or tolerance to the therapeutic effects of **seltorexant** in long-term studies?

Based on available clinical trial data, **seltorexant** does not appear to exhibit tachyphylaxis or tolerance with long-term use. In a 52-week open-label extension (OLE) of a Phase 3 trial for

### Troubleshooting & Optimization





MDD with insomnia symptoms, participants who continued on **seltorexant** showed progressively accruing improvement in their depressive symptoms.[4] For instance, the percentage of participants in remission increased significantly from the start of the OLE to week 52.[4] Similarly, improvements in sleep disturbance were maintained over the 52-week period. [4] Another study in participants with insomnia disorder found that the improvements in sleep onset and maintenance observed on night 1 were sustained through night 13, showing no evidence of tolerance within this timeframe.[5]

Q3: What have long-term studies shown regarding the sustained efficacy of **seltorexant**?

Long-term data from a 52-week open-label extension (OLE) study demonstrated sustained and even enhanced efficacy of **seltorexant** as an adjunctive therapy for MDD with insomnia.[4] A significant proportion of participants not only maintained but also showed continued improvement in depressive symptoms.[4] Remission rates in the group that received **seltorexant** throughout the study and the OLE increased from 27.1% at the start of the OLE to 74.0% by week 52.[4] The group that switched from placebo to **seltorexant** in the OLE also showed a substantial increase in remission rates, from 19.9% to 73.6% over the same period. [4]

## **Troubleshooting Guide for Experimental Design**

Issue: Observing diminishing effects of **seltorexant** in a long-term animal model.

- Possible Cause 1: Compensatory mechanisms in the orexin system. While clinical data in humans has not shown tolerance, preclinical models could exhibit different adaptive responses.
  - Troubleshooting Step: Investigate potential changes in the expression levels of OX1R and OX2R in key brain regions involved in sleep and wakefulness. Assess the sensitivity of the remaining orexin receptors.
- Possible Cause 2: Altered drug metabolism. Chronic administration might induce metabolic enzymes, leading to faster clearance of seltorexant.
  - Troubleshooting Step: Conduct pharmacokinetic analysis at different time points throughout the long-term study to determine if the half-life and exposure of seltorexant are changing over time.



### **Data from Clinical Trials**

Table 1: Long-Term Efficacy of **Seltorexant** in Major Depressive Disorder with Insomnia Symptoms (52-Week Open-Label Extension)

| Timepoint    | Seltorexant to Seltorexant<br>Group: Remission Rate<br>(%) | Placebo to Seltorexant<br>Group: Remission Rate<br>(%) |
|--------------|------------------------------------------------------------|--------------------------------------------------------|
| OLE Baseline | 27.1% (68/251)                                             | 19.9% (53/267)                                         |
| OLE Week 28  | 57.4% (116/202)                                            | 62.6% (122/195)                                        |
| OLE Week 52  | 74.0% (134/181)                                            | 73.6% (131/178)                                        |

Data from a Phase 3 trial with a 52-week open-label extension (OLE).[4]

Table 2: Change in Sleep Disturbance Score with Long-Term Seltorexant Treatment

| Treatment Group            | Mean (SD) Change from OLE Baseline to OLE Week 52 in PROMIS-SD-8a T-score |
|----------------------------|---------------------------------------------------------------------------|
| Seltorexant to Seltorexant | -7.4 (9.73)                                                               |

Data from a Phase 3 trial with a 52-week open-label extension (OLE).[4]

# **Experimental Protocols**

Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of **Seltorexant** (MDD3001)

- Objective: To evaluate the efficacy and safety of seltorexant as an adjunctive treatment to baseline antidepressants in adults and elderly patients with MDD with insomnia symptoms.
   [6]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.



- Participants: Adult and elderly patients diagnosed with MDD with insomnia symptoms who
  had an inadequate response to their current SSRI/SNRI antidepressant therapy.[3][6]
- Intervention: Participants received either **seltorexant** (20 mg) or placebo orally once daily, in addition to their ongoing antidepressant medication.[6]
- Primary Endpoint: Change in the Montgomery-Asberg Depression Rating Scale (MADRS)
   total score from baseline to day 43.[3][6]
- Secondary Endpoints: Included assessments of sleep disturbance outcomes.[6]

#### **Visualizations**



Click to download full resolution via product page

Caption: **Seltorexant**'s selective antagonism of the orexin-2 receptor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Seltorexant used for? [synapse.patsnap.com]
- 3. J&J pivotal study: Seltorexant shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. Efficacy and Safety of Seltorexant in Insomnia Disorder: A Randomized Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes -BioSpace [biospace.com]
- To cite this document: BenchChem. [Seltorexant tachyphylaxis or tolerance in long-term studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610775#seltorexant-tachyphylaxis-or-tolerance-in-long-term-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com